REACTION_CXSMILES
|
[CH2:1]1[O:12][C:11]2[C:10]([O:13][CH3:14])=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=2[O:2]1.S(Cl)([Cl:17])=O>C1C=CC=CC=1>[CH2:1]1[O:12][C:11]2[C:10]([O:13][CH3:14])=[CH:9][C:5]([C:6]([Cl:17])=[O:7])=[CH:4][C:3]=2[O:2]1
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Name
|
|
Quantity
|
39.23 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C(=O)O)C=C(C2O1)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
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Name
|
|
Quantity
|
28.8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
under stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the resulting solution was refluxed for 15 hr
|
Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
the solvent and excessive thionyl chloride were removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C(=O)Cl)C=C(C2O1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |